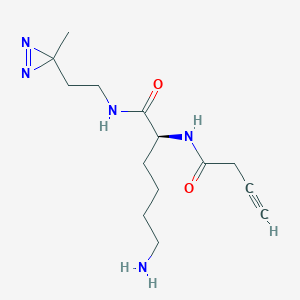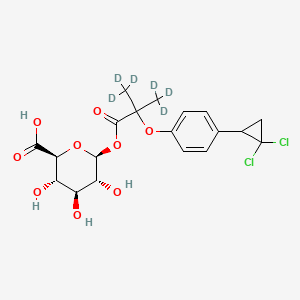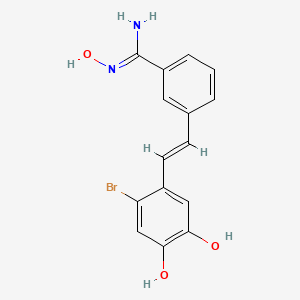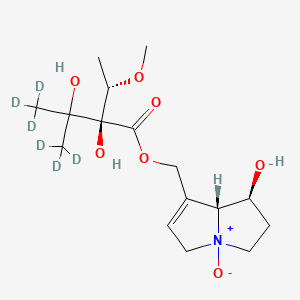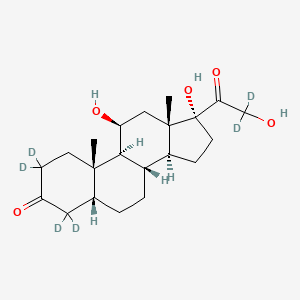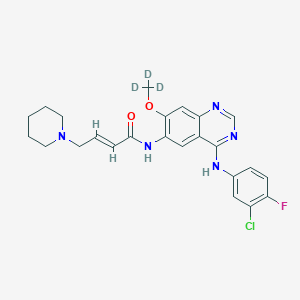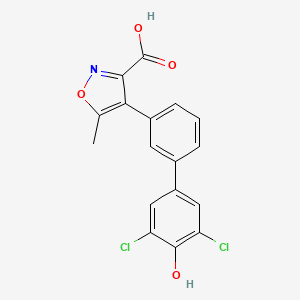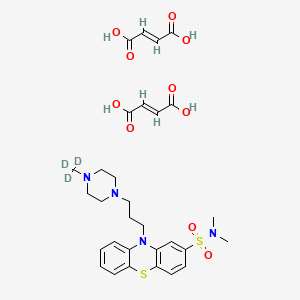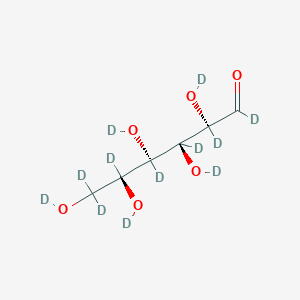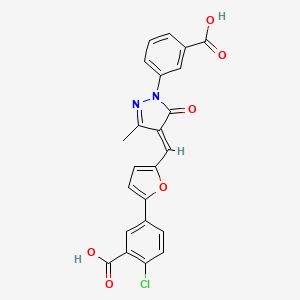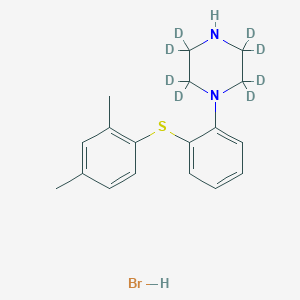
Vortioxetine Hydrobromide-D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vortioxetine Hydrobromide-D8 is a deuterated form of Vortioxetine Hydrobromide, an antidepressant medication used primarily for the treatment of major depressive disorder. Vortioxetine is classified as a serotonin modulator and stimulator, which means it has a multimodal mechanism of action towards the serotonin neurotransmitter system. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vortioxetine Hydrobromide involves several key steps. One of the improved synthetic routes includes the cyclization of the piperazine ring in the final step. The process typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylsulfanyl with 2-nitrophenyl to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the piperazine ring.
Purification: The final product is purified to achieve high purity levels (99% purity as determined by HPLC) .
Industrial Production Methods
Industrial production of Vortioxetine Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The key steps include:
Bulk Synthesis: Large-scale synthesis of the intermediate compounds.
Cyclization and Purification: Cyclization of the intermediate to form the final product, followed by purification using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Vortioxetine Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound is sensitive to oxidative conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups in the molecule.
Substitution: Various substitution reactions can occur, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions involving Vortioxetine Hydrobromide include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Vortioxetine Hydrobromide-D8 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Vortioxetine in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on the pharmacokinetics of Vortioxetine.
Cancer Research: Recent studies have shown that Vortioxetine Hydrobromide can inhibit the growth of gastric cancer cells by targeting JAK2 and SRC kinases .
Mécanisme D'action
Vortioxetine Hydrobromide exerts its effects through a multimodal mechanism of action. It acts as:
Serotonin Reuptake Inhibitor: Inhibits the reuptake of serotonin by the serotonin transporter.
Partial Agonist: Acts as a partial agonist at the 5-HT1B receptor.
Agonist: Acts as an agonist at the 5-HT1A receptor.
Antagonist: Acts as an antagonist at the 5-HT3, 5-HT1D, and 5-HT7 receptors
These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Additionally, Vortioxetine modulates the release of other neurotransmitters such as glutamate and GABA, contributing to its antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used for the treatment of depression.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) with similar antidepressant effects.
Escitalopram: An SSRI that also increases serotonin levels in the brain.
Uniqueness of Vortioxetine Hydrobromide-D8
This compound is unique due to its multimodal mechanism of action, which not only inhibits serotonin reuptake but also modulates various serotonin receptors. This results in a broader spectrum of activity compared to other SSRIs, potentially leading to improved efficacy and reduced side effects.
Propriétés
Formule moléculaire |
C18H23BrN2S |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2; |
Clé InChI |
VNGRUFUIHGGOOM-QPUNNWGTSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


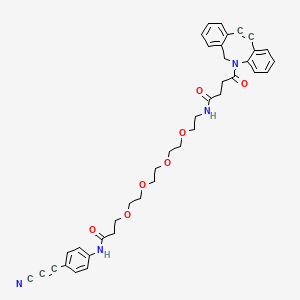
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
